

# Toxicological Profile of 4-Phenylphenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylphenol

Cat. No.: B051918

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This technical guide provides a comprehensive overview of the toxicological profile of **4-phenylphenol** (CAS No. 92-69-3), a biphenyl derivative with a hydroxyl group at position 4. This document synthesizes available data on its acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. Detailed experimental methodologies, quantitative data summaries, and mechanistic pathway diagrams are presented to support risk assessment and inform safety protocols in research and development settings.

## Acute Toxicity

**4-Phenylphenol** exhibits moderate acute toxicity upon oral and intraperitoneal administration.

Table 1: Acute Toxicity of **4-Phenylphenol**

Test Type	Species	Route of Administration	LD50	Reference
Acute Oral Toxicity	Rat (male)	Oral	> 5,000 mg/kg	[1]
Acute Oral Toxicity	Rat	Oral	5,000 mg/kg	[2]
Acute Intraperitoneal Toxicity	Mouse	Intraperitoneal	150 mg/kg	[3][4]

## Experimental Protocols

### Acute Oral Toxicity (OECD 401)

The acute oral toxicity of **4-phenylphenol** was assessed in male rats following the OECD Test Guideline 401. In this study, the test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made. Animals that die during the test are necropsied, and at the conclusion of the test, surviving animals are sacrificed and necropsied. The study that determined an LD50 of >5,000 mg/kg in male rats followed this guideline.[1][5]

### Acute Dermal Toxicity (OECD 402)

While specific dermal LD50 values for **4-phenylphenol** were not found in the provided search results, the methodology for such a test is outlined in OECD Guideline 402. This test is typically performed on rats or rabbits. The test substance is applied to a shaved area of the skin (at least 10% of the body surface) and held in contact with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days, after which a gross necropsy is performed.[2][6]

## Skin and Eye Irritation

**4-Phenylphenol** is classified as a skin irritant.

- Skin Irritation: In a study using rabbits, **4-phenylphenol** was found to be irritating to the skin after a 24-hour exposure.[\[1\]](#)
- Eye Irritation: A study in rabbits indicated no eye irritation.[\[1\]](#)

## Genotoxicity

The genotoxic potential of **4-phenylphenol** has been evaluated in bacterial and mammalian cell systems with mixed results.

Table 2: Genotoxicity of **4-Phenylphenol**

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Negative	<a href="#">[7]</a>
In vitro Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	With and without S9	Positive	<a href="#">[8]</a>

## Experimental Protocols

### Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

The Ames test for **4-phenylphenol** was conducted using various strains of Salmonella typhimurium with and without a metabolic activation system (S9 mix). The assay evaluates the ability of a substance to induce reverse mutations at a specific locus, restoring the functional capability of the bacteria to synthesize an essential amino acid. The negative result indicates that **4-phenylphenol** did not induce point mutations in the tested bacterial strains under the experimental conditions.[\[7\]](#)

### In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

The potential of **4-phenylphenol** to induce structural chromosomal aberrations was assessed in Chinese Hamster Ovary (CHO) cells. The cells were exposed to the test substance for a defined period, both with and without an exogenous metabolic activation system (S9). The positive result indicates that **4-phenylphenol** can cause structural damage to chromosomes in this in vitro mammalian cell system.[8][9]

## Carcinogenicity

Carcinogenicity studies on the closely related compound, ortho-phenylphenol (o-phenylphenol), have been conducted by the National Toxicology Program (NTP). Dermal application of o-phenylphenol alone did not show evidence of carcinogenicity in male or female Swiss CD-1 mice.[7][10] When tested as a tumor promoter following initiation with 7,12-dimethylbenz(a)anthracene (DMBA), o-phenylphenol did not enhance the incidence of skin neoplasms.[7] It is important to note that these studies were on the ortho-isomer, and specific long-term carcinogenicity data for **4-phenylphenol** was not available in the search results.

## Experimental Protocol

### Dermal Carcinogenesis Study (NTP TR-301)

In the NTP technical report, Swiss CD-1 mice were administered o-phenylphenol dermally for two years. The study was designed to evaluate the substance as a complete carcinogen and as a tumor promoter. For the promoter study, mice were initiated with a single dermal application of DMBA, followed by repeated dermal applications of o-phenylphenol. The animals were observed for the development of skin neoplasms.[7][10]

## Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for **4-phenylphenol** is limited. However, the potential for endocrine disruption has been investigated. Standard protocols for assessing these endpoints are established by the OECD.

## Experimental Protocols

### Reproduction/Developmental Toxicity Screening Test (OECD 422)

This screening study provides information on the potential effects of a substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, gestation, and parturition. The test substance is administered to male and female rats for a minimum of four weeks for males and throughout the study for females (approximately 63 days).[4][11]

#### Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the adverse effects on the pregnant female and the developing embryo and fetus following exposure from implantation to the day before parturition. It is typically conducted in rats and rabbits.[12][13][14][15][16]

## Mechanistic Toxicology

### Metabolism

**4-Phenylphenol** is metabolized in the liver. The primary metabolic pathway involves hydroxylation, potentially forming hydroquinone metabolites. These metabolites can then undergo conjugation reactions, such as glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that can be excreted.[17][18][19]



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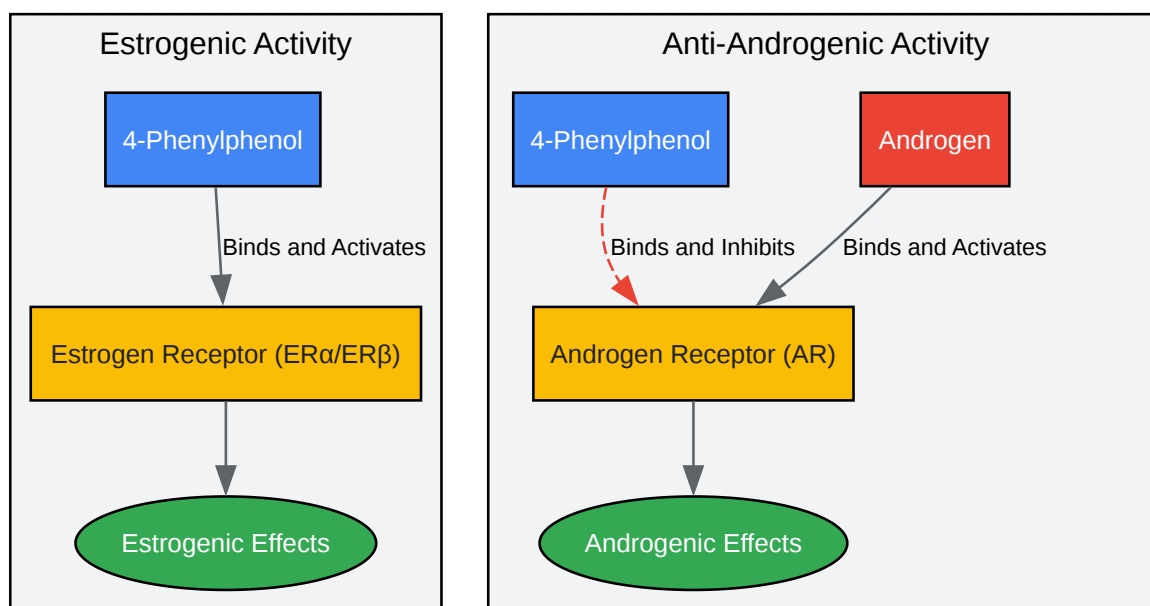
Caption: Metabolic pathway of **4-phenylphenol**.

## Endocrine Disruption

**4-Phenylphenol** has been shown to interact with hormone receptors, suggesting a potential for endocrine disruption.

- **Estrogenic Activity:** **4-Phenylphenol** can bind to estrogen receptors (ER $\alpha$  and ER $\beta$ ), acting as an agonist.[20][21] This binding can initiate downstream signaling pathways typically activated by endogenous estrogens.

- **Anti-androgenic Activity:** Studies have demonstrated that **4-phenylphenol** can act as an antagonist to the androgen receptor (AR). It competes with androgens for binding to the AR, which can inhibit the normal function of androgens.[20][22][23]



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Caption: Endocrine disruption mechanisms of **4-phenylphenol**.

## Summary and Conclusion

**4-Phenylphenol** demonstrates moderate acute toxicity and is a skin irritant. While it tested negative in the Ames test, it was positive for inducing chromosomal aberrations in mammalian cells in vitro, indicating a potential for genotoxicity. Although direct carcinogenicity data for **4-phenylphenol** is lacking, studies on the closely related o-phenylphenol did not show carcinogenic activity in mice. The compound exhibits endocrine-disrupting properties by acting as an estrogen receptor agonist and an androgen receptor antagonist. Its metabolism primarily involves hydroxylation followed by glucuronidation.

This toxicological profile highlights the need for appropriate safety measures when handling **4-phenylphenol** in research and industrial settings. Further in vivo studies would be beneficial to fully characterize its long-term health effects, particularly concerning its carcinogenic and reproductive toxicity potential.

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